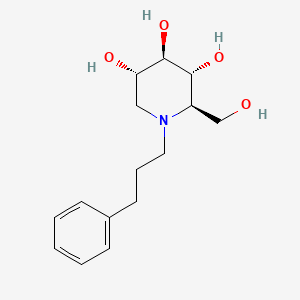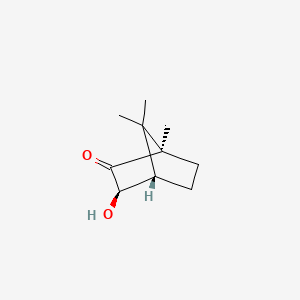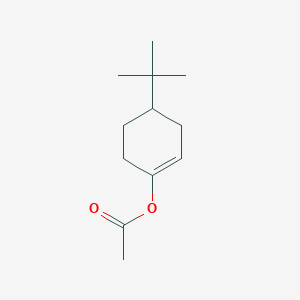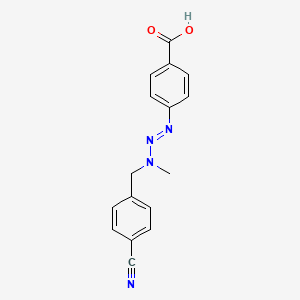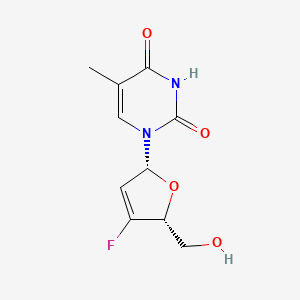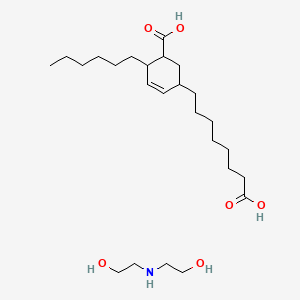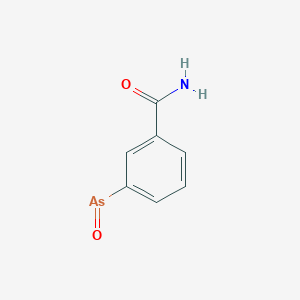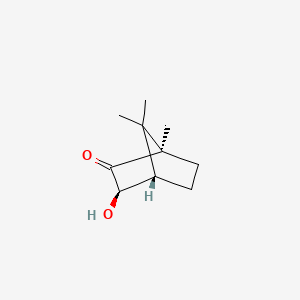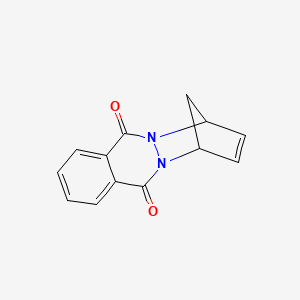
1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 355139 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 355139 typically involves the use of pluripotent stem cells, including embryonic stem cells and induced pluripotent stem cells. These cells are induced to differentiate into neural stem cells using specific media and reagents. For instance, a serum-free neural induction medium can convert pluripotent stem cells into neural stem cells within a week, without the laborious processes of embryoid body formation and mechanical isolation .
Industrial Production Methods: Industrial production of NSC 355139 involves scaling up the laboratory methods to produce larger quantities of the compound. This includes the use of bioreactors and optimized culture conditions to ensure high yield and consistency. The process requires stringent quality control measures to maintain the purity and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 355139 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 355139 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products Formed: The major products formed from the reactions of NSC 355139 depend on the specific reagents and conditions used For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
NSC 355139 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the behavior of neural stem cells and their differentiation. In biology, it is employed in the development of models for neurodegenerative diseases and in regenerative medicine. In medicine, NSC 355139 is investigated for its potential therapeutic applications, including the treatment of neurodegenerative diseases and stroke . In industry, it is used in the development of new drugs and therapies, as well as in the production of neural stem cells for research purposes.
Wirkmechanismus
The mechanism of action of NSC 355139 involves its interaction with specific molecular targets and pathways. It modulates the activity of genes involved in neural differentiation and neuroprotection. For instance, it has been shown to influence the expression of genes related to oxidative stress and necroptosis, which are critical pathways in neurodegenerative diseases . The compound’s ability to modulate these pathways makes it a valuable tool in the study and treatment of such conditions.
Vergleich Mit ähnlichen Verbindungen
NSC 355139 can be compared with other compounds that have similar applications and properties. Some of the similar compounds include other neural stem cell inducers and modulators. NSC 355139 stands out due to its high efficiency in inducing neural stem cell differentiation and its potential therapeutic applications. The unique combination of properties and applications makes NSC 355139 a valuable compound in scientific research and industry .
Conclusion
NSC 355139 is a compound with significant potential in various scientific fields. Its unique properties and applications make it a valuable tool for researchers and industry professionals. From its synthesis and chemical reactions to its applications and mechanism of action, NSC 355139 continues to be a subject of interest and study.
Eigenschaften
CAS-Nummer |
17644-94-9 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2,11-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C13H10N2O2/c16-12-10-3-1-2-4-11(10)13(17)15-9-6-5-8(7-9)14(12)15/h1-6,8-9H,7H2 |
InChI-Schlüssel |
JGOODLYRAYGMBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1N3N2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


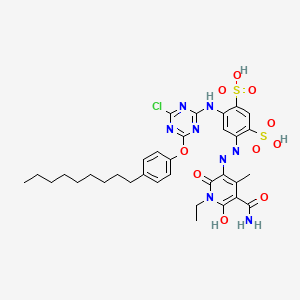
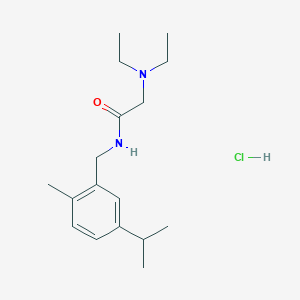

![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
